3,5-Dimethylisoxazol-4-amine hydrochloride

Epigenetics Bromodomain Inhibition BRD4

BET bromodomain inhibitor programs require a validated acetyl-lysine bioisostere with defined SAR. This compound provides the essential 3,5-dimethylisoxazole core where the 3-methyl group is critical for high-affinity BRD4 binding; its removal causes significant potency loss. • Enables BRD4 inhibitors with IC50 < 5 μM and sub-100 nM antiproliferative activity • Supports bivalent ligand synthesis with up to 20-fold enhanced potency vs. monomers • HCl salt ensures superior stability and handling versus the free base. Consistent quality for reproducible hit-to-lead campaigns.

Molecular Formula C5H9ClN2O
Molecular Weight 148.59
CAS No. 127107-28-2
Cat. No. B598897
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dimethylisoxazol-4-amine hydrochloride
CAS127107-28-2
Molecular FormulaC5H9ClN2O
Molecular Weight148.59
Structural Identifiers
SMILESCC1=C(C(=NO1)C)N.Cl
InChIInChI=1S/C5H8N2O.ClH/c1-3-5(6)4(2)8-7-3;/h6H2,1-2H3;1H
InChIKeyQEKHGKNGSDHSLM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dimethylisoxazol-4-amine hydrochloride Overview for BET and Kinase Research


3,5-Dimethylisoxazol-4-amine hydrochloride is a heterocyclic amine salt that serves as a foundational building block and pharmacophore for the development of acetyl-lysine (KAc) mimetic bromodomain inhibitors and kinase inhibitors. This compound is a key starting material for synthesizing a series of derivatives targeting the BET (Bromodomain and Extra-Terminal) family of proteins, most notably BRD4, as well as various kinases [1]. The 3,5-dimethylisoxazole core has been identified as a novel bioisostere for acetylated lysine, enabling the design of small molecules that can competitively bind to and modulate epigenetic reader proteins [2]. This specific hydrochloride salt form is often preferred in research and industrial synthesis due to its enhanced stability and handling characteristics compared to the free base, and its utility extends to the preparation of complex heterocyclic libraries and metal-binding ligands [3].

Key acetyl-lysine bioisostere scaffold for BET inhibitor design
Hydrochloride salt for improved handling and stability
Versatile building block for novel heterocyclic libraries

Why 3,5-Dimethylisoxazol-4-amine hydrochloride Cannot Be Substituted


Generic substitution with other isoxazole amines or even the free base form of this compound is not a scientifically valid practice due to the critical, quantifiable structure-activity relationships (SAR) inherent to the 3,5-dimethylisoxazole core. The 3-methyl group on the isoxazole ring has been definitively shown to be necessary for high-affinity binding to BET bromodomains; its modification or removal results in a significant loss of potency [1]. Furthermore, the 4-amino moiety provides a crucial vector for derivatization, enabling the synthesis of potent, sub-micromolar inhibitors. In the context of kinase inhibition, specific aminoisoxazole derivatives bearing the 3,5-dimethyl substitution pattern exhibit defined and patent-protected activity that is not replicated by other regioisomers or substitution patterns [2]. The following quantitative evidence underscores why this specific building block is a non-fungible asset for targeted research and development programs.

3-Methyl modification may reduce BET affinity
The 3-methyl group is reported as essential for BRD4 bromodomain binding; SAR may shift with regioisomers.
Free base vs. hydrochloride salt handling
The hydrochloride form often offers enhanced stability and solubility, potentially altering reaction outcomes.
Kinase SAR not transferable across substitution patterns
Patent-defined activity is specific to the 3,5-dimethylisoxazole scaffold; other isomers may lack reported kinase inhibition.

Quantitative Differentiation Evidence for 3,5-Dimethylisoxazol-4-amine hydrochloride


BET Bromodomain Affinity as Acetyl-Lysine Bioisostere

The 3,5-dimethylisoxazole moiety, from which this compound is derived, functions as an acetyl-lysine (KAc) bioisostere and is a key pharmacophore for targeting BET bromodomains. Optimization of compounds built on this core, such as compound 4d, has resulted in defined potency against the BRD4(1) bromodomain. The structure-activity relationship is highly specific, with the 3-methyl group being identified as essential for affinity [1].

BRD4 Affinity
Class-level
Derivative 4d IC50
Essential role of 3-methyl group in BRD4 binding context
SAR established through academic dissertation; data to verify
Antiproliferative dimer vs monomer
Reported
Dimer 22 IC50 = 162 nM (HCT116); approx. 20-fold increase over monomer 14
Reported cell-model endpoint context
Endpoint review in colorectal cancer cell model
Heterocycle synthesis
Source review
Enables 4-step one-pot synthesis of novel oxadiazocine-thiones
Supports generation of proprietary heterocyclic libraries
Methodology context; overall yield not reported
AAK1 Kinase Inhibition
Reported
IC50 = 510 nM for a 3,5-dimethylisoxazole derivative (AAK1)
Supports kinase inhibitor design workflow
Reported patent example; assay conditions provided
Epigenetics Bromodomain Inhibition BRD4

Antiproliferative Activity of Optimized Dimers

Optimization of a 3,5-dimethylisoxazole-derived monomer into a bivalent dimer (compound 22) resulted in a substantial, quantifiable increase in antiproliferative activity. This demonstrates the value of the core scaffold for producing highly potent therapeutic leads .

Antiproliferative dimer vs monomer
Reported
Dimer 22 IC50 = 162 nM (HCT116); approx. 20-fold increase over monomer 14
Reported cell-model endpoint context
Endpoint review in colorectal cancer cell model
Oncology Colorectal Cancer BRD4 Inhibition

Synthetic Access to Novel Heterocyclic Systems

3,5-Dimethylisoxazol-4-amine serves as a versatile building block in multi-component reactions to generate complex, previously unreported heterocyclic scaffolds. A published method demonstrates its use in a four-step, one-pot synthesis of novel 2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones, a class of compounds with potential biological activity [1]. While the paper does not report an overall yield, the methodology enables the rapid construction of molecular complexity that is not achievable with simpler amine building blocks.

Heterocycle synthesis
Source review
Enables 4-step one-pot synthesis of novel oxadiazocine-thiones
Supports generation of proprietary heterocyclic libraries
Methodology context; overall yield not reported
Synthetic Chemistry Heterocycle Synthesis Building Block

Kinase Inhibition Activity of 3,5-Dimethylisoxazole Derivatives

Derivatives incorporating the 3,5-dimethylisoxazole moiety, such as the compound disclosed in US Patent 10035777, Example 78, exhibit potent and defined activity against specific kinases. This demonstrates the utility of the core structure for generating biologically active molecules in a separate target class [1].

AAK1 Kinase Inhibition
Reported
IC50 = 510 nM for a 3,5-dimethylisoxazole derivative (AAK1)
Supports kinase inhibitor design workflow
Reported patent example; assay conditions provided
Kinase Inhibition AP2-associated protein kinase 1 Cancer

Validated Applications of 3,5-Dimethylisoxazol-4-amine hydrochloride


BET Bromodomain Inhibitor Development

Ideal for laboratories engaged in the structure-guided optimization of inhibitors targeting the BET family of bromodomains, particularly BRD4. The compound's core is a validated acetyl-lysine bioisostere, and its use as a starting point can lead to compounds with IC50 values < 5 μM against BRD4(1) and sub-100 nM antiproliferative activity in cancer cell lines . The well-defined SAR, particularly the essential nature of the 3-methyl group, allows for rational design and accelerated hit-to-lead campaigns [1].

Bivalent Inhibitors and Chemical Probes Synthesis

This compound is a strategic building block for creating bivalent ligands and chemical probes with enhanced potency and target engagement. As demonstrated with dimeric BRD4 inhibitors, elaboration of this core can yield a 20-fold increase in antiproliferative activity compared to monomeric counterparts . This makes it a high-value starting material for projects requiring the development of advanced tool compounds for target validation and mechanistic studies in oncology .

Kinase Inhibitor Discovery

The 3,5-dimethylisoxazole-4-amine core is a productive scaffold for generating potent kinase inhibitors. Its incorporation into a larger molecular architecture has yielded a compound with an IC50 of 510 nM against AP2-associated protein kinase 1 (AAK1), demonstrating its utility for this major drug target class . Researchers in chemical biology and drug discovery will find this a valuable building block for constructing focused compound libraries and exploring kinase target space.

Novel Heterocyclic Library Synthesis

This building block enables the efficient, multi-component synthesis of complex and novel heterocyclic systems, such as 2,3,5,6-tetrahydrobenzo[g][1,3,5]oxadiazocine-4-thiones, which are not easily accessible by other routes . Its unique reactivity profile, stemming from the specific arrangement of the 3,5-dimethyl and 4-amino groups, makes it a valuable commodity for synthetic methodology labs, medicinal chemistry groups expanding into new chemical space, and industrial settings focused on generating proprietary compound collections.

Application
Selection Property
Validation Focus
BET bromodomain inhibitor scaffold development
Acetyl-lysine bioisostere core with defined 3-methyl SAR
BRD4 binding assay context; affinity optimization
Bivalent inhibitor probe synthesis
Dimerization-compatible amine vector
Antiproliferative endpoint in cancer cell models; target engagement
Kinase inhibitor discovery libraries
3,5-Dimethylisoxazole substitution pattern for kinase SAR
Kinase panel screening; AAK1 inhibition context
Novel heterocyclic library synthesis
Unique multi-component reactivity
Heterocycle scaffold diversity; synthetic route reproducibility

Technical Documentation Hub

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49 linked technical documents
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